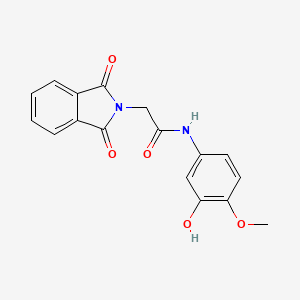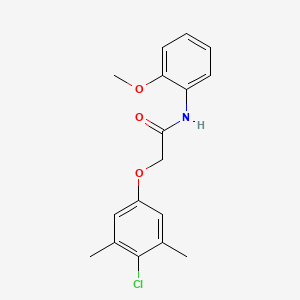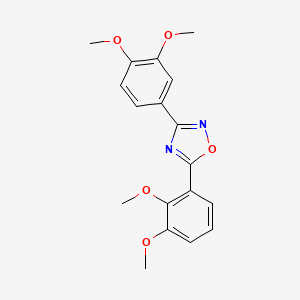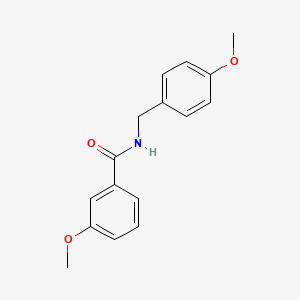![molecular formula C18H16N2O2 B5712718 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential medical applications. DMQX belongs to the family of quinazolinones, which are known to exhibit a wide range of biological activities. DMQX has been found to have potent antagonistic effects on glutamate receptors, which are involved in the regulation of neuronal activity.
科学的研究の応用
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have potent antagonistic effects on several subtypes of glutamate receptors, including AMPA, kainate, and NMDA receptors. Glutamate receptors are involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of glutamate receptor signaling has been implicated in several neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia.
作用機序
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone acts as a competitive antagonist of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the activation of downstream signaling pathways. 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been found to have higher affinity for kainate receptors than for AMPA or NMDA receptors. The antagonistic effects of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone on glutamate receptors have been shown to reduce excitotoxicity and protect against neuronal damage in several animal models of neurological disorders.
Biochemical and Physiological Effects
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. In addition to its antagonistic effects on glutamate receptors, 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been found to modulate the activity of several other neurotransmitter systems, including GABA, dopamine, and acetylcholine. 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has also been found to regulate the expression of several genes involved in neuronal function and survival.
実験室実験の利点と制限
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It has high potency and selectivity for glutamate receptors, allowing for precise modulation of glutamate receptor signaling. 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several limitations, including its low solubility in aqueous solutions and its potential off-target effects on other neurotransmitter systems.
将来の方向性
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several potential future directions for research. One area of interest is the development of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone analogs with improved pharmacological properties, such as increased solubility and selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of the therapeutic potential of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone in animal models of neurological and psychiatric disorders. Finally, the role of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone in modulating synaptic plasticity and learning and memory processes warrants further investigation.
合成法
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone can be synthesized by the reaction of 3,4-dimethylphenylacetic acid with 2-aminoacetophenone in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then cyclized with ammonium acetate to yield 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone. The purity of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-14(9-13(12)2)17(21)10-20-11-19-16-6-4-3-5-15(16)18(20)22/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMULQJOKRAFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethyl-phenyl)-2-oxo-ethyl]-3H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)




![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)
![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)